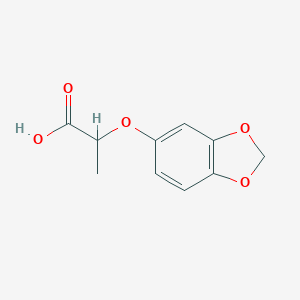
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one, also known as HHD, is a naturally occurring compound found in many plants and fruits. It is a member of the class of compounds known as polyketides, which are produced by the condensation of multiple acetyl-CoA molecules. HHD has been the subject of much scientific research due to its potential applications in medicine and industry.
Mécanisme D'action
The mechanism of action of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been shown to interact with a number of different proteins and receptors in the body, including the NF-kB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one can inhibit the growth of cancer cells, reduce inflammation, and modulate immune function. In vivo studies have demonstrated that (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one can reduce tumor growth and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one in lab experiments is its wide range of biological activities, which make it a versatile tool for studying various physiological processes. However, there are also some limitations to using (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one in lab experiments, including its relatively high cost and limited availability.
Orientations Futures
There are many potential future directions for research on (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one. One area of interest is the development of new drugs based on the structure of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one. Researchers are also exploring the potential applications of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one in the production of food additives, fragrances, and other industrial products. Additionally, there is ongoing research into the mechanisms of action of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one can be synthesized through a variety of methods, including microbial fermentation, chemical synthesis, and extraction from natural sources. One of the most common methods for producing (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is through the fermentation of Streptomyces bacteria. This method involves the use of a specialized culture medium containing specific nutrients that promote the growth of the bacteria and the production of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one.
Applications De Recherche Scientifique
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been the subject of much scientific research due to its potential applications in medicine and industry. One of the most promising applications of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is in the development of new drugs for the treatment of various diseases. (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been found to have potential applications in the production of food additives, fragrances, and other industrial products.
Propriétés
Numéro CAS |
102605-97-0 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
(3E,5E)-6-hydroxyhexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2+,5-3+ |
Clé InChI |
YLUVSOSEFIBPKJ-ZUVMSYQZSA-N |
SMILES isomérique |
CC(=O)/C=C/C=C/O |
SMILES |
CC(=O)C=CC=CO |
SMILES canonique |
CC(=O)C=CC=CO |
Synonymes |
2,4-Hexadienal, 5-hydroxy-, (Z,E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






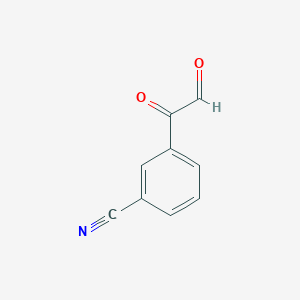
![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)
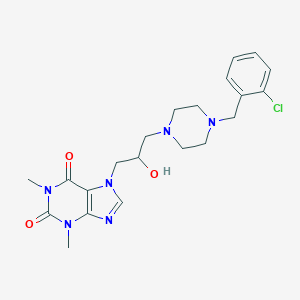

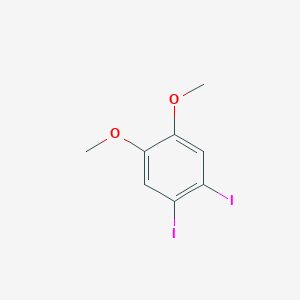
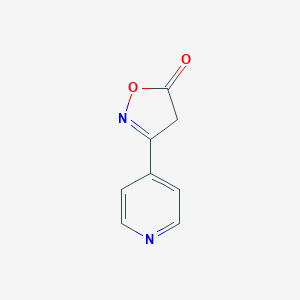

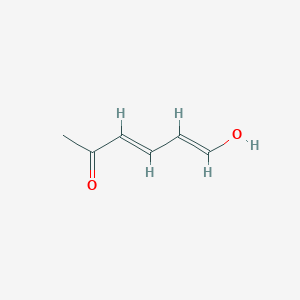
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
